methyl 4-methoxy-1H-indole-2-carboxylate
Overview
Description
Methyl 4-methoxy-1H-indole-2-carboxylate is an indole derivative, a class of compounds known for their significant roles in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities such as antiviral, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Methyl 4-methoxy-1H-indole-2-carboxylate, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that result in their broad-spectrum biological activities .
Biochemical Pathways
This compound is suitable for use in the production of dyes by Escherichia coli expressing naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO). It is also suitable for use in the production of dyes by E. coli expressing multicomponent phenol hydroxylase (mPH) from Pseudomonas sp. strains KL33 and KL28 .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form the indole ring . For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene yields the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the compound into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Methyl 4-methoxy-1H-indole-2-carboxylate has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity against influenza A.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Shows potent antiviral activity against Coxsackie B4 virus.
Uniqueness
Methyl 4-methoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 4-methoxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological applications, and relevant case studies, supported by data tables and research findings.
Overview of Indole Derivatives
Indole compounds are known for their significant roles in various biological processes. They exhibit a range of activities including antiviral , anti-inflammatory , anticancer , and antioxidant properties. Specifically, this compound has been identified as a compound with potential therapeutic applications due to its ability to interact with multiple biological targets .
Target Interactions
This compound interacts with several receptors and enzymes, influencing various biochemical pathways. The compound has demonstrated high affinity binding to certain protein targets, which is crucial for its biological activity.
Biochemical Pathways
The compound is involved in multiple biochemical pathways:
- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation. For example, studies indicate that compounds similar to this compound can induce apoptosis in cancer cells through caspase activation and reactive oxygen species (ROS) formation .
- Antimicrobial Activity : Research has highlighted the antimicrobial properties of this compound, particularly against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls and interference with metabolic processes .
Anticancer Research
Recent studies have focused on the anticancer potential of indole derivatives. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated significant antiproliferative activity against breast cancer (MCF-7) and colorectal cancer (HCT-116) cells, with IC50 values indicating effectiveness in the low micromolar range .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5.0 |
HCT-116 (p53+) | 3.0 |
HCT-116 (p53-) | 7.0 |
Antimicrobial Studies
The antimicrobial efficacy of this compound has also been documented. Studies show that this compound exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics like ampicillin .
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.015 |
Escherichia coli | 0.030 |
Enterobacter cloacae | 0.004 |
Study on Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer properties of this compound derivatives. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models by inducing apoptosis through mitochondrial pathways .
Study on Antimicrobial Activity
Another significant study evaluated the antimicrobial effects of various indole derivatives, including this compound. The findings revealed that these compounds had superior activity against E. coli compared to conventional antibiotics, suggesting their potential as alternative therapeutic agents .
Properties
IUPAC Name |
methyl 4-methoxy-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-5-3-4-8-7(10)6-9(12-8)11(13)15-2/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCZQTLCVLVFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350811 | |
Record name | methyl 4-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111258-23-2 | |
Record name | methyl 4-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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